![molecular formula C15H12Br2O4 B2424555 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid CAS No. 1153461-81-4](/img/structure/B2424555.png)
3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photosensitizing Properties
The compound 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid has been studied for its potential applications in photodynamic therapy, a treatment method for cancer. A study demonstrated that certain bromophenol derivatives, closely related structurally to this compound, possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them remarkably potent as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Some studies have isolated bromophenol derivatives, closely related to this compound, from marine sources like the red alga Rhodomela confervoides. These compounds exhibited potent antioxidant activity, stronger than or comparable to conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such bromophenol derivatives, including the one , may find applications as natural antioxidants in food preservation or pharmaceuticals to mitigate oxidative stress-related issues (Li, Li, Gloer, & Wang, 2011).
Chemical Synthesis and Material Sciences
The structural and synthesis-related studies of bromophenol derivatives, including this compound, contribute to the development of various chemical synthesis methodologies. For instance, studies on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid derivatives provide valuable insights into molecular interactions and crystal structure formation, which are fundamental in material sciences and the development of new materials (Raffo et al., 2016).
Future Directions
A related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has shown high cyclooxygenase inhibitory activity and favorable pharmacokinetic properties, making it a possible lead to design and develop potent COX inhibitors . This suggests that 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid and similar compounds could be further explored for their potential therapeutic applications.
properties
IUPAC Name |
3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O4/c1-20-13-7-10(15(18)19)6-12(17)14(13)21-8-9-2-4-11(16)5-3-9/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDLJFYDDBKAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.